Methyl 4-fluoropyrrolidine-2-carboxylate Methyl 4-fluoropyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14443100
InChI: InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3
SMILES:
Molecular Formula: C6H10FNO2
Molecular Weight: 147.15 g/mol

Methyl 4-fluoropyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC14443100

Molecular Formula: C6H10FNO2

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoropyrrolidine-2-carboxylate -

Specification

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
IUPAC Name methyl 4-fluoropyrrolidine-2-carboxylate
Standard InChI InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3
Standard InChI Key PGEIOIOBHIGEMT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(CN1)F

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₆H₁₀FNO₂, with a molecular weight of 147.15 g/mol . Its IUPAC name, methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate, reflects its stereospecific configuration at the 2nd and 4th carbon positions. The cis arrangement of substituents on the pyrrolidine ring imposes conformational rigidity, which is critical for interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀FNO₂
Molecular Weight147.15 g/mol
SMILESCOC(=O)[C@@H]1CC@@HF
InChI KeyPGEIOIOBHIGEMT-WHFBIAKZSA-N
Melting PointNot reported

The fluorine atom’s electronegativity enhances the compound’s metabolic stability by resisting oxidative degradation, while the methyl ester group improves solubility in organic solvents .

Synthesis and Stereospecific Fluorination

Key Synthetic Routes

The synthesis of methyl 4-fluoropyrrolidine-2-carboxylate typically begins with N-protected (2S,4R)-4-hydroxyproline, which undergoes double fluorination using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) . This method achieves high yields (>85%) and preserves enantiomeric purity, critical for pharmaceutical applications.

Reaction Scheme

  • Hydroxyproline fluorination:

    (2S,4R)-4-hydroxyproline+Fluolead(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride\text{(2S,4R)-4-hydroxyproline} + \text{Fluolead} \rightarrow \text{(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride}
  • Esterification:

    Carbonyl fluoride+MeOHmethyl ester derivative\text{Carbonyl fluoride} + \text{MeOH} \rightarrow \text{methyl ester derivative}

Optimization and Scalability

Crystallization of the intermediate N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride enables facile purification, reducing synthetic steps and improving scalability . This approach contrasts with traditional methods that require multiple protection/deprotection cycles.

Applications in Medicinal Chemistry

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Fluorinated pyrrolidines are pivotal in designing DPP-IV inhibitors, which are used to treat type 2 diabetes. The fluorine atom at the 4-position enhances binding affinity to the enzyme’s active site by forming hydrogen bonds with residues like Glu205 and Tyr547 .

Table 2: Biological Activity of Fluorinated Pyrrolidines

CompoundIC₅₀ (nM)TargetReference
(2S,4S)-isomer12.3DPP-IV
(2S,4R)-isomer48.7DPP-IV

Neurological Drug Candidates

The hydrochloride salt of this compound (cis-4-fluoro-pyrrolidine-2-carboxylic acid methyl ester hydrochloride) is investigated for modulating glutamate receptors, which are implicated in neurodegenerative diseases . Its rigid structure mimics natural ligands, enabling selective receptor modulation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (dt, J = 48 Hz, 1H, CF), 3.75 (s, 3H, OCH₃), 3.60–3.45 (m, 2H, CH₂N) .

  • ¹⁹F NMR: δ -210 ppm (quintet, CF) .

Pharmacological and Toxicological Profiles

Metabolic Stability

The fluorine substituent reduces hepatic clearance by cytochrome P450 enzymes, extending the compound’s half-life in vivo . Studies in rodent models indicate a plasma half-life of 4.2 hours for the (2S,4S)-isomer.

Acute Toxicity

Preliminary toxicity assays in mice report an LD₅₀ of 320 mg/kg, with adverse effects including transient hypotension and tachycardia . Chronic toxicity data remain under investigation.

Future Directions and Challenges

Expanding Stereochemical Diversity

While the (2S,4S)-isomer is well-studied, the (2S,4R)-diastereomer warrants exploration for its distinct biological activity. Computational modeling suggests altered binding modes to proteolytic enzymes.

Sustainable Synthesis

Current fluorination methods rely on Fluolead, which generates stoichiometric waste. Catalytic fluorination strategies using transition metals (e.g., palladium) could improve atom economy .

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